molecular formula C9H12N2O B7773062 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one

2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one

Cat. No.: B7773062
M. Wt: 164.20 g/mol
InChI Key: FMODGEYCQWJGGC-UHFFFAOYSA-N
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Description

The compound with the identifier “2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve the use of large reactors and automated systems to ensure consistency and efficiency. The process may include additional steps such as crystallization, filtration, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced properties or new functionalities that expand the compound’s applications .

Scientific Research Applications

2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one include those with related chemical structures and properties. These compounds may share common functional groups or molecular frameworks .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties and applications. Its specific interactions with molecular targets and its versatility in various fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2,6-dimethyl-5-prop-2-enyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMODGEYCQWJGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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